molecular formula C21H26O2S B14574797 S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate CAS No. 61518-94-3

S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate

Cat. No.: B14574797
CAS No.: 61518-94-3
M. Wt: 342.5 g/mol
InChI Key: HZDBWUYXPQVRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butylphenyl group and a butoxybenzene group linked through a carbothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbothioate linkage. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of carbothioate-containing molecules with biological macromolecules such as proteins and nucleic acids.

Properties

CAS No.

61518-94-3

Molecular Formula

C21H26O2S

Molecular Weight

342.5 g/mol

IUPAC Name

S-(4-butylphenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C21H26O2S/c1-3-5-7-17-8-14-20(15-9-17)24-21(22)18-10-12-19(13-11-18)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

HZDBWUYXPQVRCM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.